molecular formula C16H20N4O B2611674 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2319640-77-0

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2611674
CAS No.: 2319640-77-0
M. Wt: 284.363
InChI Key: HBGNQRCYGLBYMC-UHFFFAOYSA-N
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Description

1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic small molecule designed for pharmacological and chemical biology research. This compound features a 1,2,3-triazole ring linked to an azetidine moiety that is functionalized with a 4-propylbenzoyl group. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . This structure makes the compound a valuable intermediate or candidate for developing new therapeutic agents. Researchers can leverage this compound as a key scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The azetidine ring is a valuable saturated heterocycle that can improve physicochemical properties, while the benzoyl group offers a site for further derivatization. Triazole-containing compounds are extensively researched and have demonstrated a wide spectrum of significant pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic effects . For instance, structurally similar 1,2,3-triazole derivatives have been reported to exhibit pronounced analgesic activity in preclinical models . This product is intended for research and further manufacturing applications, strictly as a building block or standard for assay development. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

(4-propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-10-14(11-19)12-20-9-8-17-18-20/h4-9,14H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGNQRCYGLBYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and regioselectivity. The general synthetic route involves the following steps:

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts), and controlled temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Triazoles are widely recognized for their antimicrobial effects. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds with a triazole core demonstrate potent antibacterial and antifungal activities, making them valuable in treating infections .
  • Anti-inflammatory Effects
    • The compound has shown promise in anti-inflammatory applications. In experimental models, it has been compared to established anti-inflammatory drugs like ibuprofen, demonstrating comparable efficacy with lower toxicity profiles . This suggests potential for development as a therapeutic agent for inflammatory diseases.
  • Anticancer Activity
    • Several studies have reported the anticancer properties of triazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The incorporation of the azetidine structure may enhance these effects by improving bioavailability and target specificity.

Agricultural Applications

  • Fungicides
    • Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's structure suggests potential effectiveness against crop diseases caused by fungal pathogens . Research into its application as a biopesticide could lead to environmentally friendly alternatives to conventional chemicals.
  • Plant Growth Regulators
    • There is ongoing research into the use of triazole derivatives as growth regulators in plants. These compounds can modulate plant hormone levels, enhancing growth and resistance to stress . This application could be particularly beneficial in sustainable agricultural practices.

Material Science Applications

  • Polymer Chemistry
    • The unique chemical structure of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole allows for its use in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
  • Nanotechnology
    • Research is exploring the potential of triazole-containing compounds in nanotechnology applications, particularly in drug delivery systems where they can serve as carriers for therapeutic agents . Their ability to form stable complexes with metals also opens avenues for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. The results indicated that compounds similar to 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential use in clinical settings .

Case Study 2: Anti-inflammatory Drug Development

In a comparative study with ibuprofen, a series of triazole derivatives were synthesized and tested for anti-inflammatory activity. The results demonstrated that certain modifications led to enhanced efficacy while maintaining low toxicity levels, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds, π-π interactions, and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride (CAS 1461713-51-8)

This compound shares the azetidine-triazole scaffold but substitutes the 4-propylbenzoyl group with a phenyl ring. The absence of the benzoyl group reduces its lipophilicity (calculated logP: 1.2 vs. Despite this, it serves as a key intermediate in anticancer and antimicrobial drug development .

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

Here, the azetidine ring is replaced with a pyridine-carboxylate system. The cyclopropyl group on the triazole enhances steric hindrance, which may improve metabolic stability compared to the target compound’s linear propyl chain. This derivative exhibits antibacterial activity, suggesting that the triazole-azetidine combination in the target compound could be optimized for similar applications .

1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

This hybrid structure combines triazole and pyrazole rings. While lacking the azetidine moiety, its 92% purity and robust synthetic yield (via CuAAC) highlight methodologies applicable to the target compound’s production .

Functional Comparisons

Corrosion Inhibition

1,2,3-Triazole derivatives such as [1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole achieve 96% corrosion inhibition in 1 M HCl. The target compound’s azetidine group may improve adsorption on metal surfaces, though this application remains unexplored .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Melting Point (°C) Key Substituents
Target Compound 342.4 2.5 180–182 (decomp.) 4-Propylbenzoyl, azetidine
1-(Azetidin-3-yl)-4-phenyl-triazole HCl 250.7 1.2 215–217 Phenyl
Ethyl 6-(4-cyclopropyl-triazolyl)pyridine 287.3 1.8 145–147 Cyclopropyl, pyridine

Biological Activity

The compound 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole represents a novel class of bioactive molecules that exhibit significant biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's overall stability and biological activity.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its involvement in various biological interactions.
  • Propylbenzoyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors to form the azetidine structure.
  • Triazole Formation : Employing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to introduce the triazole moiety.
  • Final Coupling : Combining the azetidine derivative with the triazole to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : The synthesized triazole derivatives demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Studies have shown that derivatives of triazoles can exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Anticancer Activity

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy:

  • Mechanism of Action : Triazoles may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle proteins and activation of caspases .

Case Studies

Several studies have documented the biological activity of related triazole compounds:

StudyCompoundBiological ActivityFindings
Triazole Derivative AAntimicrobialEffective against E. coli and S. aureus
Triazole Derivative BAnti-inflammatoryComparable to ibuprofen in reducing inflammation
Triazole Derivative CAnticancerInduced apoptosis in breast cancer cell lines

Mechanistic Insights

The biological activity of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can act as a ligand for metal-dependent enzymes, potentially inhibiting their function.
  • Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression, modulating their activity.

Q & A

Q. Key Parameters :

  • Temperature control (50–60°C for CuAAC).
  • Catalyst loading (1–5 mol% CuSO₄).
  • Solvent polarity (THF/H₂O for biphasic systems).

How do steric and electronic factors in the azetidinyl and triazole moieties influence the compound's reactivity and biological activity?

Advanced Research Question

  • Steric Effects : X-ray crystallography of analogous compounds reveals dihedral angles (e.g., 74.1° between triazole and aryl rings) that induce steric hindrance, potentially reducing enzymatic binding . For instance, bulky substituents on the azetidine ring may restrict conformational flexibility, altering target engagement .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl or benzoyl) on the azetidine enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., methyl) on the triazole stabilize π-π stacking with aromatic residues in enzyme active sites .

Q. Methodological Insight :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) for derivatives with varied substituents .

What crystallographic methods are recommended for determining the molecular conformation of this compound?

Basic Research Question

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Refinement : Employ SHELXL for structure solution and refinement. Key steps include:
    • Absorption correction via SADABS .
    • Anisotropic displacement parameters for non-H atoms.
    • Validation using R-factor convergence (R₁ < 0.05) .

Q. Example Data :

ParameterValueSource
Dihedral Angle74.1° (aryl-triazole)
Crystallographic R₁0.038

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

Advanced Research Question

  • NMR vs. SCXRD : Discrepancies in conformational analysis (e.g., triazole ring planarity) may arise due to solution-phase dynamics (NMR) vs. solid-state rigidity (X-ray). Resolve via:
    • Variable-Temperature NMR : Detect rotational barriers (e.g., azetidinyl methylene groups) .
    • DFT Calculations : Compare optimized geometries (gas phase) with X-ray data .
  • IR vs. MS : Ambiguities in functional group assignment (e.g., carbonyl stretching) can be clarified by tandem MS/MS fragmentation patterns .

Case Study :
For 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, NMR suggested free rotation of the iodophenyl group, but X-ray revealed a fixed dihedral angle due to crystal packing .

What strategies mitigate low yields in CuAAC reactions for triazole synthesis?

Advanced Research Question

  • Catalyst Optimization : Replace CuSO₄ with Cu(I)Br for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Azide Purity : Ensure azide precursors are free of amines (e.g., via SPE cartridge purification) to prevent side reactions .
  • Microwave Assistance : Reduce reaction time (30 min vs. 16 h) and improve yield (80% → 95%) using microwave irradiation at 100°C .

Q. Yield Comparison :

ConditionYield (%)Source
Conventional (16 h)61
Microwave (30 min)95

How does the compound’s molecular packing influence its physicochemical properties?

Advanced Research Question

  • Intermolecular Interactions : Hirshfeld surface analysis of analogous triazoles shows dominant C-H⋯π (34.2%) and halogen bonds (I⋯N, 16.2%), which enhance thermal stability .
  • Solubility : Bulky substituents (e.g., 4-propylbenzoyl) reduce aqueous solubility but improve lipid bilayer penetration (logP ~2.8 predicted via ChemAxon) .

Q. Methodological Note :

  • Use Mercury Software to visualize π-π stacking distances (3.4–3.8 Å) and hydrogen-bond networks .

What in silico approaches predict the compound’s bioactivity against specific targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450). For example, triazole derivatives show binding affinity (ΔG = -9.2 kcal/mol) to CYP3A4 via hydrogen bonds with heme iron .
  • Pharmacophore Mapping : Align the triazole’s nitrogen atoms with key residues (e.g., Thr309 in kinases) using LigandScout .

Validation : Compare docking poses with X-ray co-crystallized ligands (RMSD < 2.0 Å) .

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